molecular formula C10H11BrF3NO B8126103 (4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine

(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine

Cat. No.: B8126103
M. Wt: 298.10 g/mol
InChI Key: IDCALTZAHOCEMM-UHFFFAOYSA-N
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Description

(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine is an organic compound that features a benzyl group substituted with bromine and trifluoromethoxy groups, along with a dimethylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-trifluoromethoxy-benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl-dimethylamines.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced trifluoromethoxy derivatives.

Scientific Research Applications

(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine involves its interaction with specific molecular targets. The dimethylamine group can interact with biological receptors or enzymes, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-trifluoromethoxy-benzyl)-methyl-amine
  • (4-Bromo-2-trifluoromethoxy-benzyl)-ethyl-amine
  • (4-Bromo-2-trifluoromethoxy-benzyl)-propyl-amine

Uniqueness

(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and physical properties.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c1-15(2)6-7-3-4-8(11)5-9(7)16-10(12,13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCALTZAHOCEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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